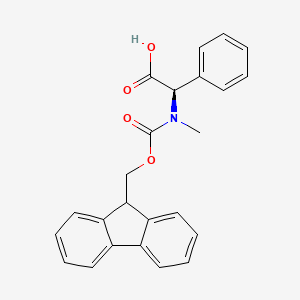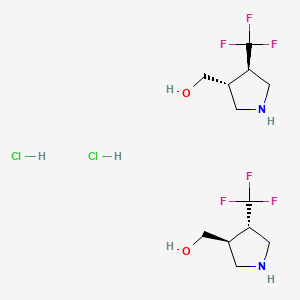
1-(11-(Triethoxysilyl)undecyl)pyridin-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(11-(Triethoxysilyl)undecyl)pyridin-1-ium chloride is a chemical compound with the molecular formula C22H42ClNO3Si. It is known for its unique structure, which includes a pyridinium ion linked to a triethoxysilyl group via an undecyl chain.
準備方法
The synthesis of 1-(11-(Triethoxysilyl)undecyl)pyridin-1-ium chloride typically involves the reaction of 11-bromoundecyltriethoxysilane with pyridine in the presence of a suitable base. The reaction conditions often include refluxing the reactants in an appropriate solvent such as toluene or ethanol. The product is then purified through standard techniques such as recrystallization or column chromatography .
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors to enhance efficiency and safety .
化学反応の分析
1-(11-(Triethoxysilyl)undecyl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions, leading to the formation of different derivatives.
Hydrolysis: The triethoxysilyl group can undergo hydrolysis in the presence of water or moisture, forming silanol groups and ethanol.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, leading to the formation of polymeric structures
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol and toluene. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
1-(11-(Triethoxysilyl)undecyl)pyridin-1-ium chloride has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of functionalized silanes and siloxanes, which are important in the development of advanced materials and coatings.
Biology: The compound’s ability to form stable siloxane bonds makes it useful in the modification of biomolecules and surfaces for biosensing and bioimaging applications.
Industry: The compound is used in the production of advanced functional materials, including adhesives, sealants, and coatings, due to its ability to form strong and durable bonds
作用機序
The mechanism of action of 1-(11-(Triethoxysilyl)undecyl)pyridin-1-ium chloride involves its ability to undergo hydrolysis and condensation reactions. The triethoxysilyl group hydrolyzes to form silanol groups, which can then condense to form siloxane bonds. These reactions enable the compound to form stable and durable polymeric structures, which are essential for its applications in various fields .
類似化合物との比較
1-(11-(Triethoxysilyl)undecyl)pyridin-1-ium chloride can be compared with other similar compounds, such as:
1-(11-(Triethoxysilyl)undecyl)imidazolium chloride: Similar in structure but contains an imidazolium ion instead of a pyridinium ion. It may have different reactivity and applications.
1-(11-(Triethoxysilyl)undecyl)trimethylammonium chloride: Contains a trimethylammonium ion, which may affect its solubility and reactivity compared to the pyridinium derivative.
1-(11-(Triethoxysilyl)undecyl)benzylammonium chloride: Contains a benzylammonium ion, which may influence its interactions with other molecules and surfaces
特性
IUPAC Name |
triethoxy(11-pyridin-1-ium-1-ylundecyl)silane;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42NO3Si.ClH/c1-4-24-27(25-5-2,26-6-3)22-18-13-11-9-7-8-10-12-15-19-23-20-16-14-17-21-23;/h14,16-17,20-21H,4-13,15,18-19,22H2,1-3H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQVBANTWQSAJY-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCCCCCCCCC[N+]1=CC=CC=C1)(OCC)OCC.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42ClNO3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(R)-6-(benzyloxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B8194990.png)




![(R)-4-((3R,5S,8S,9S,10S,13R,14S,17R)-6-ethyl-3-hydroxy-10,13-dimethyl-7-oxo-hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B8195011.png)



![1-Fluoro-5,7-dioxa-6-thiaspiro[2.5]octane 6-oxide](/img/structure/B8195038.png)

![Methyl 3-hydroxy-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate](/img/structure/B8195045.png)
![(1S,5S)-ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B8195050.png)

